

An In-depth Technical Guide to Apixaban (Eliquis®)

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Compound of Interest

Compound Name: **BMY-43748**

Cat. No.: **B15566372**

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Core Compound Summary

Apixaban is an orally bioavailable, potent, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By targeting both free and clot-bound FXa, Apixaban effectively prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[\[1\]](#)[\[2\]](#) It is widely used for the prevention and treatment of various thromboembolic disorders.

Quantitative Pharmacological & Pharmacokinetic Data

The following tables summarize key quantitative data for Apixaban, compiled from various preclinical and clinical studies.

Table 1: Pharmacodynamic Properties of Apixaban

Parameter	Value	Species/Conditions
Mechanism of Action	Direct, selective, reversible inhibitor of Factor Xa	Human
Inhibitory Constant (Ki)	0.08 nM (at 25°C)	Purified human Factor Xa
Effect on Platelet Aggregation	No direct effect; indirectly inhibits thrombin-induced platelet aggregation	Human platelets

Table 2: Pharmacokinetic Profile of Apixaban in Healthy Human Subjects

Parameter	Value	Notes
Absolute Oral Bioavailability	~50%	For doses up to 10 mg.[3][4]
Time to Peak Plasma Concentration (Tmax)	3-4 hours	Following oral administration. [1][4][5]
Plasma Protein Binding	~87%	[3]
Volume of Distribution (Vss)	~21 L	[4]
Elimination Half-life (t _{1/2})	~12 hours	Following oral administration. [1][4][5]
Metabolism	Primarily via CYP3A4/5, with minor contributions from other CYPs.[3]	
Elimination	Multiple pathways: renal (~27%) and fecal excretion.[4]	
Peak Concentration (Cmax) at 5 mg BID	171 ng/mL (91 - 321 ng/mL)	Median (5th - 95th percentile) from ARISTOTLE trial.[6]
Trough Concentration (Cmin) at 5 mg BID	Data not readily available in provided results.	

Signaling Pathways

Apixaban's primary mechanism of action is the direct inhibition of Factor Xa in the coagulation cascade. Additionally, it has been shown to modulate inflammatory signaling pathways.

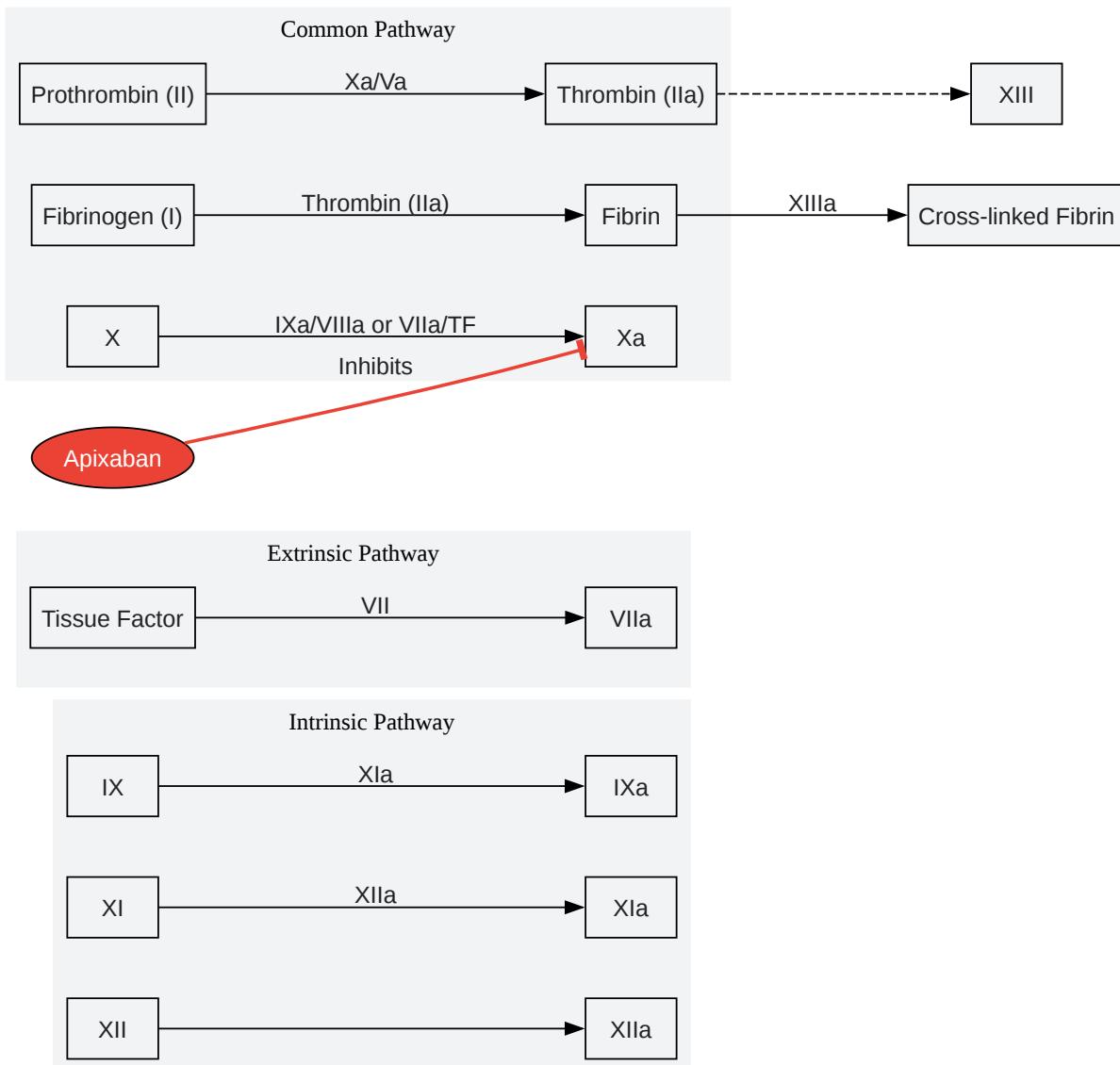
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Diagram 1: Apixaban's Inhibition of the Coagulation Cascade.

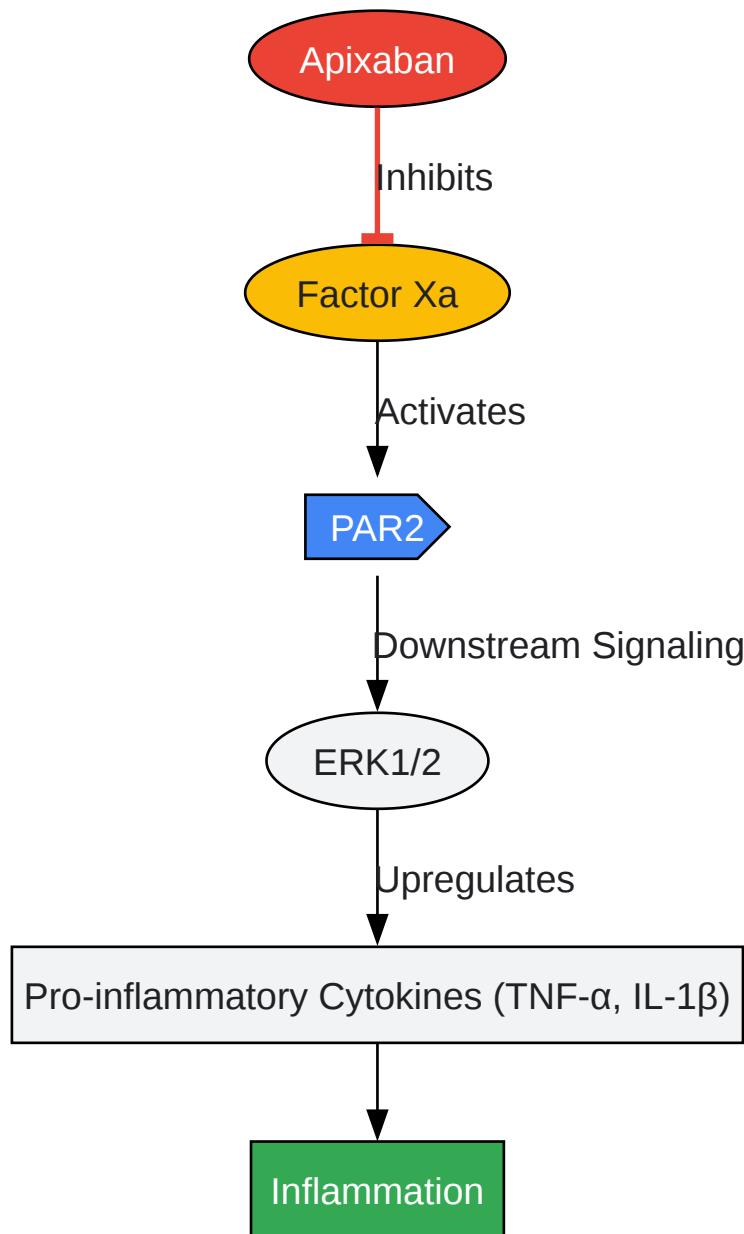
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Diagram 2: Apixaban's Modulation of PAR2 Inflammatory Signaling.

Experimental Protocols

In Vitro Factor Xa Inhibition Assay

- Objective: To determine the inhibitory activity of Apixaban against human Factor Xa.
- Methodology: A chromogenic anti-Xa assay is typically employed.[2][7]

- Reagents: Purified human Factor Xa, a specific chromogenic substrate for FXa, and Apixaban at various concentrations.
- Procedure:
 - A known amount of human Factor Xa is incubated with varying concentrations of Apixaban in a suitable buffer.
 - A chromogenic substrate is added to the mixture.
 - The residual Factor Xa activity is determined by measuring the rate of substrate cleavage, which results in a color change, typically measured spectrophotometrically at 405 nm.
- Data Analysis: The concentration of Apixaban that produces 50% inhibition of Factor Xa activity (IC50) is calculated. The inhibitory constant (Ki) is then determined from the IC50 value.

Clinical Trial Protocol: ARISTOTLE (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation)

- Objective: To determine if Apixaban is non-inferior to warfarin in preventing stroke or systemic embolism in patients with atrial fibrillation and at least one additional risk factor for stroke.[8][9]
- Study Design: Randomized, double-blind, double-dummy, multicenter trial.[8][10]
- Patient Population: 18,201 patients with atrial fibrillation and at least one additional risk factor for stroke.[8][9]
 - Inclusion Criteria: Age ≥ 18 years, documented atrial fibrillation or flutter, and at least one of the following: age ≥ 75 years, prior stroke, TIA, or systemic embolism, symptomatic heart failure within 3 months, LVEF $\leq 40\%$, diabetes mellitus, or hypertension requiring treatment.[9]

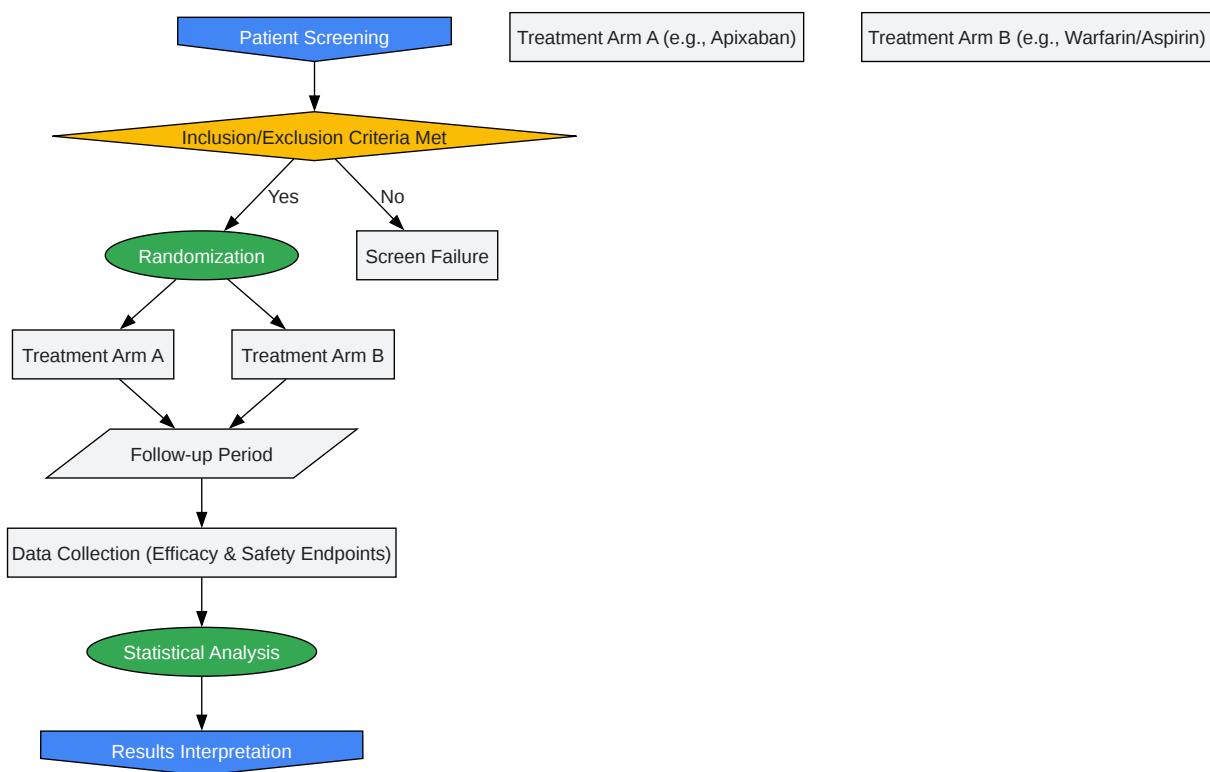
- Exclusion Criteria: Reversible cause of AF, moderate to severe mitral stenosis, prosthetic heart valve, condition requiring chronic anticoagulation other than AF, recent stroke (within 7 days), or aspirin dose >165 mg/day.[9]
- Treatment Arms:
 - Apixaban Group: Apixaban 5 mg orally twice daily (or 2.5 mg twice daily for patients with at least two of the following: age ≥80 years, body weight ≤60 kg, or serum creatinine ≥1.5 mg/dL), plus a warfarin placebo.[3][9]
 - Warfarin Group: Dose-adjusted warfarin (target INR 2.0-3.0), plus an Apixaban placebo.[8][9]
- Primary Outcome: Composite of ischemic or hemorrhagic stroke or systemic embolism.[8]
- Key Secondary Outcomes: Major bleeding, and death from any cause.[8]
- Follow-up: Median duration of 1.8 years.[8]

Clinical Trial Protocol: AVERROES (Apixaban Versus Acetylsalicylic Acid to Prevent Stroke in Atrial Fibrillation Patients Who Have Failed or Are Unsuitable for Vitamin K Antagonist Treatment)

- Objective: To determine if Apixaban is superior to aspirin for preventing stroke or systemic embolism in patients with atrial fibrillation who are unsuitable for vitamin K antagonist therapy.[11][12]
- Study Design: Randomized, double-blind, multicenter trial.[11][13]
- Patient Population: 5,599 patients with atrial fibrillation and at least one risk factor for stroke, deemed unsuitable for warfarin therapy.[11][14]
- Treatment Arms:
 - Apixaban Group: Apixaban 5 mg orally twice daily.[11][12]

- Aspirin Group: Aspirin 81 to 324 mg daily.[11][12]
- Primary Outcome: Composite of stroke or systemic embolism.[13]
- Key Secondary Outcomes: Major bleeding, intracranial hemorrhage, and cardiovascular hospitalization.[11]
- Follow-up: The trial was stopped early due to a clear benefit in favor of Apixaban after a mean follow-up of 1.1 years.[14]

Experimental Workflows

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